molecular formula C8H4ClIN2O B3294861 6-Chloro-4-iodo-1H-indazolecarbaldehyde CAS No. 887568-31-2

6-Chloro-4-iodo-1H-indazolecarbaldehyde

Cat. No.: B3294861
CAS No.: 887568-31-2
M. Wt: 306.49 g/mol
InChI Key: MFRQXINHZPKUKZ-UHFFFAOYSA-N
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Description

6-Chloro-4-iodo-1H-indazolecarbaldehyde is a halogenated indazole derivative featuring a carbaldehyde functional group at position 1, a chlorine substituent at position 6, and an iodine atom at position 3. The presence of halogens (Cl and I) enhances electrophilic character, influencing interactions in catalytic or biological systems, while the aldehyde group enables nucleophilic additions or condensations for further derivatization .

Properties

IUPAC Name

6-chloro-4-iodoindazole-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2O/c9-5-1-7(10)6-3-11-12(4-13)8(6)2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRQXINHZPKUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N(N=C2)C=O)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Chloro-4-iodo-1H-indazolecarbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the iodination of 6-chloroindazole followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of iodine and a suitable oxidizing agent for iodination, followed by a formylation reaction using reagents like Vilsmeier-Haack reagent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-Chloro-4-iodo-1H-indazolecarbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 6-chloro-4-iodo-1H-indazolecarboxylic acid, while reduction yields 6-chloro-4-iodo-1H-indazolemethanol.

Mechanism of Action

The mechanism of action of 6-Chloro-4-iodo-1H-indazolecarbaldehyde involves its interaction with specific molecular targets. The indazole core can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to altered cellular functions . The exact pathways and targets depend on the specific biological context and the derivative being studied.

Comparison with Similar Compounds

Core Scaffold Variations: Indazole vs. Indole Derivatives

A key distinction lies in the heterocyclic core. For example, 5-Chloro-1H-indole-3-carbaldehyde (CAS: N/A) replaces indazole’s fused pyrazole ring with an indole system, reducing nitrogen content and altering electron distribution. Indazole’s dual nitrogen atoms enhance hydrogen-bonding capacity and metabolic stability compared to indoles, which are more prone to oxidation .

Substituent Positioning and Electronic Effects

  • 1H-Indole-4-carbaldehyde (CAS: 1074-86-8): The aldehyde at position 4 on an indole core results in distinct electronic effects. Indole’s electron-rich π-system contrasts with indazole’s balanced aromaticity, affecting solubility (e.g., LogP: 1.76 for indole-4-carbaldehyde vs. estimated ~2.1 for the target compound due to iodine’s hydrophobicity) .

Halogenation Patterns

  • Iodine at position 3 versus 4 may alter steric interactions in binding pockets .
  • 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone : Chlorine at position 5 and a hydrazone side chain modify solubility (lower LogP due to polar groups) and metal-chelating capacity, diverging from the target’s aldehyde-driven reactivity .

Physicochemical Properties and Reactivity

Table 1: Key Properties of Selected Compounds

Compound Name Core Structure Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
6-Chloro-4-iodo-1H-indazolecarbaldehyde Indazole 308.52 ~2.1 Cl (C6), I (C4), CHO
1H-Indole-4-carbaldehyde Indole 145.16 1.76 CHO (C4)
5-Chloro-1H-indole-3-carbaldehyde Indole 179.61 2.34 Cl (C5), CHO (C3)
6-Chloro-3-iodo-4-nitro-1H-indazole Indazole 354.47 ~2.8 Cl (C6), I (C3), NO₂

Data inferred from structural analogs and computational models .

Solubility and Stability

  • The iodine atom in this compound reduces aqueous solubility compared to non-halogenated analogs but improves stability against nucleophilic attack due to steric shielding.
  • Indole-4-carbaldehyde’s lower molecular weight and absence of heavy halogens enhance solubility in polar solvents (e.g., ethanol, methanol) .

Q & A

Discrepancies in biological activity between batches: Root-cause investigation

  • Methodological Answer : Conduct stability studies (TGA/DSC) to assess thermal degradation. Compare LC-MS profiles for oxidative byproducts (e.g., carboxylic acid derivatives). Test batches in parallel assays (e.g., cell viability) with positive controls. Implement QC protocols (e.g., elemental analysis) for batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-4-iodo-1H-indazolecarbaldehyde
Reactant of Route 2
6-Chloro-4-iodo-1H-indazolecarbaldehyde

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